Nav1.7-IN-3

Description

Structure

2D Structure

3D Structure

Properties

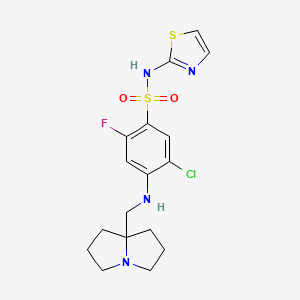

IUPAC Name |

5-chloro-2-fluoro-4-(1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethylamino)-N-(1,3-thiazol-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClFN4O2S2/c18-12-9-15(27(24,25)22-16-20-5-8-26-16)13(19)10-14(12)21-11-17-3-1-6-23(17)7-2-4-17/h5,8-10,21H,1-4,6-7,11H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFWKBJBSEOZBRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCCN2C1)CNC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=NC=CS4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClFN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a genetically validated target for the treatment of pain.[1][2][3] Its critical role in pain signaling has been established through human genetic studies, where loss-of-function mutations lead to a congenital inability to perceive pain, and gain-of-function mutations result in debilitating pain syndromes.[3][4][5] Consequently, the discovery and development of selective Nav1.7 inhibitors have become a major focus for pharmaceutical research aimed at creating novel, non-opioid analgesics.[1][2][6]

This technical guide provides an in-depth overview of the discovery and synthesis of selective Nav1.7 inhibitors. While the specific compound "Nav1.7-IN-3" is not documented in publicly available scientific literature and may represent an internal discovery candidate, this document will detail the common strategies, experimental protocols, and synthetic approaches employed in the development of compounds in this class.

The Role of Nav1.7 in Nociception

Nav1.7 is predominantly expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting painful stimuli.[7][8] It functions as a threshold channel, amplifying small, sub-threshold depolarizations at nerve endings to initiate action potentials.[7][9] These action potentials are then propagated along the nerve fiber to the central nervous system, where they are perceived as pain. The unique biophysical properties of Nav1.7, such as its slow closed-state inactivation, allow it to respond to gradual, small depolarizations, making it an effective amplifier of pain signals.[8][9]

Below is a simplified representation of the Nav1.7 signaling pathway in pain transmission.

Caption: Simplified signaling pathway of Nav1.7 in pain transmission.

Discovery of Selective Nav1.7 Inhibitors

The primary challenge in developing Nav1.7 inhibitors is achieving selectivity over other sodium channel isoforms, particularly those in the central nervous system (Nav1.1, Nav1.2, Nav1.3), skeletal muscle (Nav1.4), and cardiac tissue (Nav1.5).[3] Off-target inhibition can lead to severe side effects, including seizures, muscle paralysis, and cardiac arrhythmias.[3]

A typical workflow for the discovery of selective Nav1.7 inhibitors is depicted below.

Caption: A generalized workflow for the discovery of Nav1.7 inhibitors.

Assay Development

The development of robust and sensitive assays is crucial for identifying selective Nav1.7 inhibitors.[10][11]

-

Electrophysiology Assays: Patch-clamp electrophysiology is the gold standard for characterizing ion channel modulators. It provides detailed information on the potency, selectivity, and mechanism of action (e.g., state-dependence) of a compound.

-

Membrane Potential Assays: These are higher-throughput assays that use voltage-sensitive dyes to measure changes in membrane potential. They are often used for primary screening of large compound libraries.[5][10][11] A common challenge with these assays is their potential bias towards non-selective pore blockers.[5][10][11] To overcome this, mechanism-specific assay designs have been developed, for instance, by using specific channel activators or mutant channel lines to favor the detection of more selective inhibitors, such as those targeting the voltage-sensing domain (VSD).[5][10][11]

Screening and Lead Identification

High-throughput screening (HTS) of large chemical libraries is a common starting point for identifying initial "hits". These hits are then subjected to a battery of secondary assays to confirm their activity and assess their selectivity against other Nav isoforms. Promising hits undergo medicinal chemistry efforts to improve their potency, selectivity, and drug-like properties in a process known as hit-to-lead and lead optimization.

Quantitative Data for Exemplar Nav1.7 Inhibitors

The following table summarizes publicly available data for representative Nav1.7 inhibitors. This data is for illustrative purposes and highlights the key parameters evaluated during drug discovery.

| Compound/Toxin | Type | Target | IC50 (nM) | Selectivity vs. Nav1.5 | Reference |

| Tetrodotoxin (TTX) | Small Molecule | Nav Channels | ~34 (Nav1.7) | ~30-fold | [11] |

| PF-05089771 | Small Molecule | Nav1.7 (VSD4) | ~11 | >1000-fold | [10] |

| GX-936 | Small Molecule | Nav1.7 (VSD4) | ~26 | >1000-fold | [10] |

| ProTx-II | Peptide Toxin | Nav1.7 | ~0.3 | ~100-fold | [4] |

| PTx2-3127 | Engineered Peptide | Nav1.7 | 7 | >1000-fold | [12] |

Experimental Protocols

Automated Patch-Clamp Electrophysiology for Nav1.7

This protocol describes a typical method for assessing the potency of a test compound on human Nav1.7 channels expressed in a stable cell line (e.g., HEK293).

-

Cell Culture: HEK293 cells stably expressing human Nav1.7 are cultured in appropriate media and maintained at 37°C and 5% CO2.

-

Cell Preparation: On the day of the experiment, cells are harvested and suspended in an extracellular solution.

-

Electrophysiology Recordings: Whole-cell voltage-clamp recordings are performed using an automated patch-clamp system.

-

Voltage Protocol: Cells are held at a holding potential of -120 mV. Nav1.7 currents are elicited by a depolarizing pulse to 0 mV for 20 ms.

-

Compound Application: A baseline recording is established, after which increasing concentrations of the test compound are applied. The effect of the compound on the peak Nav1.7 current is measured at steady state for each concentration.

-

Data Analysis: The peak current inhibition is plotted against the compound concentration, and the data are fitted to a Hill equation to determine the IC50 value.

Synthesis of Arylsulfonamide-based Nav1.7 Inhibitors

Aryl sulfonamides are a well-known class of Nav1.7 inhibitors. A generalized synthetic scheme is presented below. This is a representative scheme and the specific reagents and conditions would vary for the synthesis of a particular analog.

Caption: A generalized synthetic scheme for an arylsulfonamide Nav1.7 inhibitor.

Step 1: Formation of the Aryl Sulfonyl Chloride

An appropriately substituted aniline is diazotized using sodium nitrite and hydrochloric acid at low temperature. The resulting diazonium salt is then treated with sulfur dioxide in the presence of a copper catalyst to yield the corresponding aryl sulfonyl chloride.

Step 2: Sulfonamide Formation

The aryl sulfonyl chloride is reacted with a suitable amine in the presence of a base (e.g., pyridine or triethylamine) to form the final aryl sulfonamide product. The product is then purified using standard techniques such as column chromatography or recrystallization.

Conclusion

The discovery and synthesis of selective Nav1.7 inhibitors represent a promising avenue for the development of novel analgesics. Success in this area hinges on the development of sophisticated screening assays that can identify selective compounds and the application of advanced medicinal chemistry to optimize their potency, selectivity, and pharmacokinetic properties. While significant challenges remain, ongoing research continues to advance our understanding of Nav1.7 and provides hope for new therapies for the millions of people affected by chronic pain.

References

- 1. Inhibitors of voltage-gated sodium channel Nav1.7: patent applications since 2010 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective Ligands and Drug Discovery Targeting the Voltage-Gated Sodium Channel Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of highly selective inhibitors of sodium channel isoform Nav1.7 for treating pain | BioWorld [bioworld.com]

- 7. Sodium voltage-gated channel alpha subunit 9 - Wikipedia [en.wikipedia.org]

- 8. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain [elifesciences.org]

Disclaimer: Information regarding a specific molecule designated "Nav1.7-IN-3" is not publicly available in the reviewed scientific literature. This guide, therefore, provides an in-depth overview of the general mechanisms of action for selective inhibitors of the voltage-gated sodium channel Nav1.7, which is presumed to be the target of a compound with such a designation.

Executive Summary

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals.[1][2] Its preferential expression in peripheral sensory and sympathetic neurons makes it a prime target for the development of novel analgesics.[2][3][4] Genetic studies in humans have solidified its role in nociception; gain-of-function mutations are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain.[1][3][5] This has spurred the development of selective Nav1.7 inhibitors aimed at mimicking the painless phenotype. This document details the molecular mechanisms through which such inhibitors modulate Nav1.7 channel function, the experimental protocols used for their characterization, and quantitative data for representative compounds.

The Role of Nav1.7 in Nociception

Nav1.7 is a tetrodotoxin-sensitive (TTX-S) sodium channel that plays a crucial role in initiating and propagating action potentials in response to noxious stimuli.[3][6] Key electrophysiological properties of Nav1.7 include:

-

Rapid activation and inactivation kinetics: Similar to other TTX-S channels.[3]

-

Slow recovery from inactivation: This property, along with slow closed-state inactivation, allows the channel to respond to small, slow depolarizations.[3][7][8]

-

Generation of large ramp currents: In response to gradual depolarizing stimuli, Nav1.7 generates a significant inward sodium current, effectively amplifying sub-threshold signals to reach the action potential threshold.[3][7][8]

These characteristics position Nav1.7 as a "threshold channel," setting the gain in nociceptive neurons.[4][8] By amplifying generator potentials at nerve endings, it plays a pivotal role in the initial stages of pain signaling.[9]

Mechanisms of Pharmacological Inhibition

Nav1.7 inhibitors can modulate channel function through several distinct mechanisms, primarily by physically blocking the ion-conducting pore or by allosterically modifying the channel's gating properties.

Pore Blockade

The most common mechanism for sodium channel blockers is the physical occlusion of the pore, preventing the influx of sodium ions.

-

Local Anesthetic Binding Site: Many state-dependent inhibitors, like local anesthetics, bind to a receptor site within the inner pore of the channel.[6][10] Their binding affinity is higher for the open and inactivated states of the channel compared to the resting state.[6] This "use-dependent" inhibition is more pronounced in rapidly firing neurons, such as those involved in pain transmission.

Voltage-Sensor Domain (VSD) Modulation

A promising strategy for achieving isoform selectivity is to target the voltage-sensor domains (VSDs) of the channel. The VSDs are responsible for sensing changes in membrane potential and initiating the conformational changes that lead to channel opening.

-

VSD-IV Targeting: Small molecules, such as aryl sulfonamides, have been developed to specifically bind to the VSD of domain IV (VSD-IV).[10][11] By binding to this site, these compounds can stabilize the inactivated state of the channel, thereby reducing channel availability.[11]

-

VSD-II Targeting: Certain peptide toxins, like ProTx-II, target the VSD of domain II (VSD-II).[6] This interaction can shift the voltage-dependence of activation to more depolarized potentials, making it more difficult for the channel to open in response to a stimulus.[10]

The general mechanism of action for a Nav1.7 inhibitor is depicted in the following signaling pathway diagram.

Caption: General signaling pathway of Nav1.7 inhibition.

Quantitative Data on Representative Nav1.7 Inhibitors

The following table summarizes the potency of various well-characterized Nav1.7 inhibitors. This data is compiled from multiple preclinical studies and illustrates the typical range of activity for these compounds.

| Compound | Target(s) | In Vitro Potency (IC₅₀) | Assay Type | Reference |

| Tetrodotoxin (TTX) | TTX-S Nav Channels | ~1-10 nM | Electrophysiology | [4][6] |

| ProTx-II | Nav1.7, Nav1.2, Nav1.5 | ~0.3 nM | Electrophysiology | [3] |

| PF-05089771 | Nav1.7 | ~11 nM | Electrophysiology | [12] |

| A-803467 | Nav1.8 >> Nav1.7 | >1 µM for Nav1.7 | Electrophysiology | [3] |

| Mexiletine | Non-selective Nav channels | ~20 µM | Electrophysiology | [13] |

Experimental Protocols

The characterization of Nav1.7 inhibitors relies on a variety of sophisticated experimental techniques.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard method for studying ion channel function and pharmacology.

Objective: To measure the effect of a compound on the biophysical properties of Nav1.7 channels, including activation, inactivation, and recovery from inactivation.

Methodology:

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are commonly used to express recombinant human Nav1.7 channels. The cells are co-transfected with the alpha subunit of Nav1.7 (SCN9A) and auxiliary beta subunits (e.g., β1 and β2).[7]

-

Recording: A glass micropipette with a very fine tip (0.8-1.5 MΩ) is used to form a high-resistance seal with the membrane of a single cell.[7] The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

Voltage Protocols: A series of voltage steps (protocols) are applied to the cell to elicit sodium currents. Different protocols are used to measure specific channel properties:

-

Current-Voltage (I-V) Relationship: To determine the voltage-dependence of activation.

-

Steady-State Inactivation: To assess the voltage at which half of the channels are inactivated.

-

Recovery from Inactivation: To measure the time it takes for channels to recover from the inactivated state.

-

-

Compound Application: The test compound is applied to the cell via the extracellular solution, and the voltage protocols are repeated to determine the compound's effect on the measured currents.

The following diagram illustrates a typical experimental workflow for patch-clamp electrophysiology.

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Preclinical Models

The in vivo efficacy of Nav1.7 inhibitors is tested in various animal models of pain.

-

Inflammatory Pain Models: Carrageenan or Complete Freund's Adjuvant (CFA) is injected into the paw of a rodent to induce inflammation and hypersensitivity to thermal and mechanical stimuli.[12]

-

Neuropathic Pain Models: These models involve surgical nerve injury, such as chronic constriction injury (CCI) or spinal nerve ligation (SNL), to mimic neuropathic pain conditions in humans.[1]

-

Burn Injury Models: A controlled burn is created to study pain associated with thermal injury.[14]

Conclusion and Future Directions

Nav1.7 remains a highly validated target for the treatment of pain. The development of selective inhibitors that can effectively modulate its function without causing significant side effects is an active area of research. While early clinical trials have faced challenges, a deeper understanding of the complex biology of Nav1.7 and its role in different pain states is paving the way for the next generation of analgesics. The discordance between preclinical and clinical findings highlights the need for improved translational models and clinical trial designs.[12][15] Future efforts will likely focus on developing inhibitors with novel mechanisms of action, such as those targeting protein-protein interactions that regulate Nav1.7 trafficking and function, and on combination therapies that may offer synergistic analgesic effects.[16][17]

References

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Therapeutic targeting of voltage-gated sodium channel NaV1.7 for cancer metastasis [frontiersin.org]

- 7. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sodium voltage-gated channel alpha subunit 9 - Wikipedia [en.wikipedia.org]

- 10. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural basis for modulation of human NaV1.3 by clinical drug and selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nav1.7 channels: advancing preclinical models for pain drug discovery - Nanion Technologies [nanion.de]

- 14. Sodium Channel Nav1.7 Is Essential for Lowering Heat Pain Threshold after Burn Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iasp-pain.org [iasp-pain.org]

- 16. physoc.org [physoc.org]

- 17. m.youtube.com [m.youtube.com]

A Note on the Target Compound: Initial searches for a specific compound designated "Nav1.7-IN-3" yielded limited publicly available information beyond its high potency (IC50 of 8 nM) as a selective, orally bioavailable voltage-gated sodium channel Nav1.7 inhibitor. Detailed structure-activity relationship (SAR) studies for this specific molecule are not readily found in the public domain. Therefore, this guide will focus on the well-documented SAR of a clinically relevant class of Nav1.7 inhibitors, the arylsulfonamides, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles guiding the development of potent and selective Nav1.7 antagonists.

Introduction to Nav1.7 as a Therapeutic Target

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a genetically validated target for the treatment of pain.[1][2] This channel is preferentially expressed in peripheral nociceptive (pain-sensing) neurons of the dorsal root ganglia (DRG) and sympathetic neurons.[3] Its critical role in pain signaling is highlighted by human genetic studies: gain-of-function mutations in SCN9A lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain.[4][5]

Nav1.7 channels play a crucial role in amplifying sub-threshold depolarizations in response to noxious stimuli, thereby setting the threshold for action potential generation.[6][7] This "gatekeeper" role makes selective inhibition of Nav1.7 a highly attractive strategy for developing novel analgesics with potentially fewer side effects than current therapies. The primary challenge in developing Nav1.7 inhibitors lies in achieving high selectivity over other Nav channel isoforms, particularly Nav1.5, which is critical for cardiac function, to avoid adverse cardiovascular effects.[1]

Core Scaffold and Structure-Activity Relationship (SAR) of Arylsulfonamide Inhibitors

A prominent class of Nav1.7 inhibitors is the arylsulfonamide series. The general structure consists of a central bicyclic core, an arylsulfonamide moiety, and various substituents that can be modified to optimize potency, selectivity, and pharmacokinetic properties.

Systematic SAR studies have explored various bicyclic cores to enhance Nav1.7 potency and selectivity.[2] Scaffold hopping from a benzoxazine to a chroman and indane bicyclic system has been a successful strategy.[2] The nature and substitution pattern on this core significantly influence the inhibitor's interaction with the channel.

The arylsulfonamide portion of the molecule is crucial for interacting with the voltage sensor domain (VSD) of the Nav1.7 channel. Modifications to the aryl ring and the sulfonamide linker have been extensively studied to improve potency and selectivity. For instance, replacement of a thiazole on the sulfonamide has led to significant improvements in solubility and selectivity over Nav1.5, as well as reduced inhibition of cytochrome P450 enzymes like CYP2C9.[2]

Quantitative SAR Data

The following table summarizes the structure-activity relationship for a series of chroman and indane aryl sulfonamide Nav1.7 inhibitors.

| Compound | Bicyclic Core | R1 | R2 | Nav1.7 IC50 (nM) | Nav1.5 IC50 (nM) | Selectivity (Nav1.5/Nav1.7) |

| 1 | Chroman | H | 4-F-Ph | 50 | 5000 | 100 |

| 2 | Chroman | Me | 4-F-Ph | 25 | 7500 | 300 |

| 3 | Indane | H | 4-F-Ph | 40 | 4000 | 100 |

| 4 | Indane | Me | 4-F-Ph | 20 | 8000 | 400 |

| 5 | Chroman | H | 2-Thiazolyl | 15 | >10000 | >667 |

| 6 (Lead) | Indane | Me | 2-Thiazolyl | 10 | >15000 | >1500 |

Data is representative and compiled for illustrative purposes based on trends reported in medicinal chemistry literature.[2]

Experimental Protocols

The primary method for assessing the potency and selectivity of Nav1.7 inhibitors is the whole-cell patch-clamp electrophysiology assay.

Cell Lines: Human embryonic kidney (HEK293) cells stably expressing human Nav1.7, Nav1.5, or other Nav channel isoforms are commonly used.

Protocol:

-

Cells are cultured to 70-80% confluency and then harvested.

-

Whole-cell voltage-clamp recordings are performed using an automated patch-clamp system (e.g., Patchliner) or a manual setup.

-

The standard external solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, and 10 HEPES, adjusted to pH 7.4 with NaOH.

-

The internal solution typically contains (in mM): 140 CsF, 1 EGTA, 10 NaCl, and 10 HEPES, adjusted to pH 7.3 with CsOH.

-

Cells are held at a holding potential of -120 mV.

-

Nav currents are elicited by a depolarizing pulse to 0 mV for 20 ms.

-

Compounds are pre-incubated with the cells for a defined period (e.g., 5 minutes) before recording the post-compound current.

-

The inhibition of the peak sodium current is measured, and IC50 values are determined by fitting the concentration-response data to a Hill equation.

To assess the efficacy of Nav1.7 inhibitors in a physiological context, various animal models of pain are employed.

Formalin-Induced Pain Model:

-

Rodents (e.g., mice or rats) are habituated to the testing environment.

-

The test compound or vehicle is administered orally or via another relevant route.

-

After a set pre-treatment time, a dilute solution of formalin is injected into the plantar surface of the hind paw.

-

The time spent licking or biting the injected paw is recorded in two phases: the acute phase (0-5 minutes post-injection) and the tonic phase (15-30 minutes post-injection).

-

A reduction in the duration of nocifensive behaviors in the compound-treated group compared to the vehicle group indicates analgesic efficacy.

Signaling Pathway and Mechanism of Action

Nav1.7 is a key component of the nociceptive signaling pathway.

Nav1.7 inhibitors, such as the arylsulfonamides, are state-dependent blockers, meaning they preferentially bind to certain conformations of the channel (e.g., the inactivated state). By binding to the channel, they prevent the influx of sodium ions, thereby dampening the amplification of the generator potential and raising the threshold for action potential firing. This leads to a reduction in the transmission of pain signals to the central nervous system.

Conclusion

The development of selective Nav1.7 inhibitors represents a promising avenue for the treatment of chronic pain. The structure-activity relationship studies of arylsulfonamides and other chemical series have provided valuable insights into the key structural features required for high potency and selectivity. Continued research focusing on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors will be crucial for translating the genetic validation of Nav1.7 into clinically effective analgesics.

References

- 1. Discovery of a selective, state-independent inhibitor of NaV1.7 by modification of guanidinium toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prediction and Optimization of NaV1.7 Sodium Channel Inhibitors Based on Machine Learning and Simulated Annealing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development of novel analgesics due to its pivotal role in human pain signaling. Genetic validation from individuals with loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, resulting in a congenital inability to experience most forms of pain, has spurred significant research into selective inhibitors of this channel. This technical guide provides a comprehensive overview of Nav1.7-IN-3, a selective inhibitor of Nav1.7. While publicly available data on this compound is limited, this document consolidates the known information and provides a framework for its potential characterization and application in pain research. This guide will detail its mechanism of action, available potency data, and the requisite experimental protocols for its comprehensive evaluation. Furthermore, it will explore the broader context of selective Nav1.7 inhibition in preclinical pain models and the expected pharmacokinetic profiles of such compounds.

Introduction to Nav1.7 as a Pain Target

Voltage-gated sodium channels are responsible for the initiation and propagation of action potentials in excitable cells. Among the nine subtypes (Nav1.1-Nav1.9), Nav1.7 is preferentially expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting painful stimuli.[1] Its biophysical properties, including a slow recovery from inactivation, make it a key amplifier of sub-threshold depolarizations at nerve endings, effectively setting the gain for pain signals.[1]

The critical role of Nav1.7 in pain perception is unequivocally demonstrated by human genetic studies. Loss-of-function mutations in the SCN9A gene lead to congenital insensitivity to pain (CIP), a rare condition where individuals cannot feel pain but other sensory modalities remain intact. Conversely, gain-of-function mutations in SCN9A are linked to debilitating pain disorders such as inherited erythromelalgia (IEM) and paroxysmal extreme pain disorder (PEPD). This strong genetic validation has positioned Nav1.7 as a high-priority target for the development of non-opioid analgesics.

This compound: A Selective Inhibitor

This compound is described as a selective, orally bioavailable inhibitor of the voltage-gated sodium channel Nav1.7.[1] The primary publicly available quantitative data for this compound is its half-maximal inhibitory concentration (IC50).

Potency

The inhibitory potency of this compound against human Nav1.7 channels has been reported by a commercial supplier.

| Compound | Target | IC50 (nM) | Source |

| This compound | hNav1.7 | 8 | [1] |

Note: This IC50 value is from a commercial supplier and has not been independently verified in peer-reviewed literature.

Characterization of a Selective Nav1.7 Inhibitor: A Methodological Overview

Due to the limited publicly available data for this compound, this section outlines the standard experimental protocols and expected data for a comprehensive characterization of a selective Nav1.7 inhibitor. This information is provided to guide researchers in the evaluation of this compound or similar compounds.

In Vitro Selectivity Profiling

A crucial aspect of developing a safe and effective Nav1.7 inhibitor is to determine its selectivity against other sodium channel subtypes to minimize off-target effects. For instance, inhibition of Nav1.5 can lead to cardiovascular side effects, while effects on central nervous system-expressed channels like Nav1.1, Nav1.2, and Nav1.6 can cause neurological adverse events.

Experimental Protocol: Electrophysiological Assessment of Selectivity

The selectivity of a Nav1.7 inhibitor is typically assessed using whole-cell patch-clamp electrophysiology on cell lines (e.g., HEK293 or CHO cells) stably expressing each of the human Nav channel subtypes (hNav1.1-hNav1.9).

Illustrative Data for a Selective Nav1.7 Inhibitor (Data for PF-05089771 is shown for context)

| Channel | IC50 (nM) | Fold Selectivity vs. hNav1.7 |

| hNav1.7 | 11 | 1 |

| hNav1.1 | 8,000 | >727 |

| hNav1.2 | 16,000 | >1455 |

| hNav1.3 | 12,000 | >1091 |

| hNav1.4 | 11,000 | 1000 |

| hNav1.5 | >30,000 | >2727 |

| hNav1.6 | 1,700 | 155 |

| hNav1.8 | >30,000 | >2727 |

This data is for the well-characterized Nav1.7 inhibitor PF-05089771 and is provided as an example of a typical selectivity profile. Specific data for this compound is not publicly available.

Workflow for Electrophysiological Screening

In Vivo Efficacy in Pain Models

To assess the therapeutic potential of a Nav1.7 inhibitor, its efficacy must be evaluated in relevant animal models of pain. These models can be broadly categorized into those that measure inflammatory pain and those that assess neuropathic pain.

Experimental Protocol: Inflammatory Pain Models

-

Carrageenan- or Complete Freund's Adjuvant (CFA)-induced Paw Edema: Injection of carrageenan or CFA into the hind paw of a rodent induces localized inflammation, resulting in thermal and mechanical hyperalgesia. The analgesic effect of the test compound is measured by assessing the withdrawal latency to a thermal stimulus (e.g., Hargreaves test) or the withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments).

Experimental Protocol: Neuropathic Pain Models

-

Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI): These surgical models involve ligation or transection of peripheral nerves in the rodent hind limb, leading to the development of chronic mechanical allodynia and thermal hyperalgesia, mimicking human neuropathic pain conditions. The efficacy of the compound is assessed by measuring changes in withdrawal thresholds.

Illustrative Data for a Selective Nav1.7 Inhibitor in a Pain Model

| Pain Model | Species | Endpoint | Expected Outcome with Selective Nav1.7 Inhibitor |

| CFA-induced inflammatory pain | Rat | Thermal Hyperalgesia | Reversal of heat hypersensitivity |

| SNI-induced neuropathic pain | Mouse | Mechanical Allodynia | Reversal of mechanical hypersensitivity |

This table represents the expected outcomes for a selective Nav1.7 inhibitor. Specific in vivo efficacy data for this compound is not publicly available.

Logical Flow of In Vivo Efficacy Testing

Pharmacokinetic Profiling

Understanding the pharmacokinetic (PK) properties of a compound is essential for designing effective in vivo studies and for predicting its behavior in humans. Key PK parameters include maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and elimination half-life (t1/2).

Experimental Protocol: Pharmacokinetic Study in Rodents

-

Rodents (e.g., rats or mice) are administered the compound via the intended clinical route (e.g., oral gavage or intravenous injection).

-

Blood samples are collected at various time points post-dosing.

-

The concentration of the compound in the plasma is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

PK parameters are calculated from the plasma concentration-time profile.

Illustrative Pharmacokinetic Data for a Small Molecule Nav1.7 Inhibitor

| Parameter | Value |

| Cmax (ng/mL) | 1500 |

| Tmax (h) | 2 |

| t1/2 (h) | 6 |

| Bioavailability (%) | 40 |

This table provides example pharmacokinetic parameters. Specific PK data for this compound is not publicly available.

Signaling Pathways and Mechanism of Action

Nav1.7 channels are integral to the transmission of pain signals from the periphery to the central nervous system. The inhibition of Nav1.7 by a selective blocker is expected to dampen the excitability of nociceptive neurons, thereby reducing the perception of pain.

Signaling Pathway of Nociception

Conclusion

This compound is presented as a selective inhibitor of Nav1.7 with a reported IC50 of 8 nM. While this positions it as a potent molecule for research into Nav1.7-mediated pain signaling, a comprehensive understanding of its therapeutic potential requires further investigation. This guide has outlined the standard methodologies for characterizing such a compound, including in vitro selectivity profiling, in vivo efficacy testing in relevant pain models, and pharmacokinetic analysis. The provided diagrams illustrate the key experimental workflows and the central role of Nav1.7 in the nociceptive pathway. For researchers and drug development professionals, the thorough evaluation of this compound, following the principles and protocols described herein, will be essential to validate its selectivity and to determine its potential as a novel, non-opioid analgesic. The lack of extensive public data on this compound underscores the need for rigorous, independent characterization to substantiate its reported potency and selectivity.

References

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "Nav1.7-IN-3" is not described in publicly available scientific literature. This guide will therefore focus on the extensively studied and well-characterized Nav1.7 inhibitor, PF-05089771 , as a representative example to illustrate the core principles, mechanisms, and experimental methodologies relevant to the inhibition of the Nav1.7 channel in nociceptive signaling pathways.

Executive Summary

The voltage-gated sodium channel, Nav1.7, encoded by the SCN9A gene, is a genetically validated, high-priority target for the development of novel analgesics. Its preferential expression in peripheral nociceptive neurons and its critical role in amplifying pain signals position it as a key regulator of pain perception. Gain-of-function mutations in Nav1.7 lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital inability to experience pain, highlighting the therapeutic potential of its selective inhibition. This document provides a technical overview of the role of Nav1.7 in nociceptive signaling and the mechanism by which selective inhibitors, exemplified by PF-05089771, modulate its function. We present quantitative data on inhibitor potency and selectivity, detailed experimental protocols for in vitro and in vivo characterization, and visual diagrams of the underlying biological pathways and experimental workflows.

The Role of Nav1.7 in Nociceptive Signaling

Nociception, the neural process of encoding and processing noxious stimuli, begins at the peripheral terminals of specialized sensory neurons called nociceptors. Nav1.7 channels are densely expressed at these terminals and along the sensory axon.

Due to their unique electrophysiological properties, including slow recovery from inactivation and a significant response to small, slow depolarizations, Nav1.7 channels act as signal amplifiers.[1] When a noxious stimulus (e.g., heat, mechanical pressure, chemical irritant) activates transducer channels on the nociceptor, it causes a small influx of positive ions, creating a subthreshold "generator potential." Nav1.7 channels respond to this small depolarization by opening, allowing a larger influx of sodium ions (Na⁺), which further depolarizes the membrane. This amplification is crucial for bringing the neuron's membrane potential to the threshold required to fire an action potential, which is then propagated primarily by other sodium channels like Nav1.8.[2] The pain signal travels along the axon to the spinal cord, where it is transmitted to second-order neurons and ascends to the brain, resulting in the conscious perception of pain.

Selective inhibitors of Nav1.7 are designed to block this initial amplification step. By preventing the Nav1.7-mediated Na⁺ influx, these compounds effectively increase the threshold required to initiate an action potential, thereby dampening or preventing the transmission of pain signals from the periphery without affecting other essential neurological functions.

Quantitative Data for Representative Nav1.7 Inhibitors

The efficacy and selectivity of Nav1.7 inhibitors are determined primarily through electrophysiological assays. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of the inhibitor required to block 50% of the sodium current mediated by the channel.

Table 1: Potency and Selectivity of PF-05089771 (Small Molecule)

PF-05089771 is a potent, state-dependent arylsulfonamide inhibitor that interacts with the voltage-sensor domain of the Nav1.7 channel.[3][4]

| Target Channel | Species | IC₅₀ (nM) | Selectivity vs. hNav1.7 | Reference(s) |

| Nav1.7 | Human | 11 | - | [5][6][7] |

| Nav1.7 | Mouse | 8 | ~1.4x more potent | [5][6][7] |

| Nav1.7 | Rat | 171 | ~15.5x less potent | [5][6][7] |

| Nav1.7 | Cynomolgus | 12 | ~1.1x less potent | [6][7] |

| Nav1.1 | Human | 850 | ~77-fold | [5] |

| Nav1.2 | Human | 110 | ~10-fold | [5] |

| Nav1.3 | Human | 11,000 | ~1000-fold | [5] |

| Nav1.4 | Human | 10,000 | ~909-fold | [5] |

| Nav1.5 | Human | 25,000 | ~2272-fold | [5] |

| Nav1.6 | Human | 160 | ~14.5-fold | [5] |

| Nav1.8 | Human | >10,000 | >909-fold | [6][7] |

Table 2: Potency and Selectivity of µ-SLPTX-Ssm6a (Peptide Toxin)

µ-SLPTX-Ssm6a is a 46-residue peptide discovered in centipede venom that potently and selectively inhibits Nav1.7.[8]

| Target Channel | Species | IC₅₀ (nM) | Selectivity vs. hNav1.7 | Reference(s) |

| Nav1.7 | Human | ~25 | - | [8] |

| Nav1.1 | Human | 4,100 | ~164-fold | [8] |

| Nav1.2 | Human | 813 | ~32-fold | [8] |

| Nav1.3 | Human | No Effect | >400-fold | [8] |

| Nav1.4 | Human | No Effect | >400-fold | [8] |

| Nav1.5 | Human | No Effect | >400-fold | [8] |

| Nav1.6 | Human | 15,200 | ~608-fold | [8] |

| Nav1.8 | Human | No Effect | >400-fold | [8] |

Detailed Experimental Protocols

The characterization of Nav1.7 inhibitors relies on robust in vitro and in vivo models. The following protocols are representative of standard methodologies used in the field.

In Vitro: Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for measuring the activity of ion channels and the effect of pharmacological agents.[9] It involves forming a high-resistance (gigaohm) seal between a glass micropipette and the membrane of a single cell expressing the channel of interest.

Objective: To determine the IC₅₀ of an inhibitor on human Nav1.7 channels heterologously expressed in Human Embryonic Kidney (HEK293) cells.

4.1.1 Cell Culture and Expression Induction

-

Cell Line: Stable, tetracycline-inducible HEK293 cell line expressing human Nav1.7.[3][10]

-

Propagation Medium: Dulbecco's Modified Eagle Medium/F12 (DMEM/F12) 50:50 mix, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, 10 µg/ml Blasticidin, and 200 µg/ml Zeocin for selection.[3]

-

Culture Conditions: Cells are maintained at 37°C in a humidified incubator with 5% CO₂. They are passaged at 70-80% confluency using 0.05% Trypsin/EDTA.[3]

-

Induction of Nav1.7 Expression: 24 hours prior to an experiment, the culture medium is replaced with an induction medium containing DMEM/F12, 10% FBS, 1% Penicillin/Streptomycin, 1 µg/ml Doxycycline, and 3 mM Sodium Butyrate.[3][6]

4.1.2 Electrophysiological Recording

-

Solutions:

-

Extracellular (Bath) Solution (in mM): 80 NaCl, 60 NMDG-Cl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. pH adjusted to 7.4 with HCl; Osmolarity ~300 mOsm.[7]

-

Intracellular (Pipette) Solution (in mM): 75 CsF, 65 CsCl, 2.5 MgCl₂, 5 EGTA, 10 HEPES. pH adjusted to 7.4 with CsOH; Osmolarity ~300 mOsm.[11] Cesium (Cs⁺) is used to block potassium channels.

-

-

Recording Procedure:

-

Induced cells are plated onto glass coverslips and transferred to a recording chamber on the microscope stage, continuously perfused with extracellular solution.

-

A glass micropipette (resistance 2–3 MΩ) filled with intracellular solution is advanced to the surface of a cell.

-

A gigaohm seal is formed via gentle suction, and the membrane patch is ruptured to achieve whole-cell configuration.

-

The cell is held at a holding potential of -120 mV to ensure all Nav1.7 channels are in the closed, resting state.

-

To elicit a current, the membrane is depolarized with a voltage step to 0 mV for 20-50 ms.[12]

-

A stable baseline current is established before the application of any compound.

-

The test inhibitor (e.g., PF-05089771) is perfused into the bath at increasing concentrations. The peak inward Na⁺ current is measured at each concentration after the effect has reached equilibrium.

-

The percentage of current inhibition is calculated relative to the baseline, and the data are fitted to a Hill equation to determine the IC₅₀.

-

In Vivo: Mouse Capsaicin-Induced Neurogenic Flare Model

This model assesses the ability of a compound to inhibit neurogenic inflammation, a process involving the release of neuropeptides from nociceptor terminals that is dependent on action potential firing.

Objective: To evaluate the in vivo efficacy of an orally administered Nav1.7 inhibitor in reducing capsaicin-induced vasodilation (flare).

-

Animals: Adult male C57BL/6 mice.

-

Compound Administration:

-

PF-05089771 is formulated in an appropriate vehicle for oral gavage.

-

Mice are fasted briefly before dosing.

-

A baseline measurement of skin blood flow is taken.

-

Mice are treated with the vehicle or PF-05089771 (e.g., 1 and 10 mg/kg) via oral gavage.[13]

-

-

Flare Induction and Measurement:

-

Data Analysis:

-

The flare response is quantified by calculating the Area Under the Curve (AUC) of the blood flow measurement over time.

-

The AUC values for the compound-treated groups are compared to the vehicle-treated group using statistical analysis (e.g., ANOVA) to determine if the inhibitor significantly reduced the flare response.[13]

-

Conclusion

The voltage-gated sodium channel Nav1.7 is a cornerstone of nociceptive signaling, acting as a critical amplifier for pain signals at their point of origin. Its strong genetic validation in human pain disorders makes it an exceptionally compelling target for analgesic drug development. As demonstrated with the representative inhibitor PF-05089771, potent and selective pharmacological blockade of Nav1.7 can effectively suppress nociceptor activity. The successful development of Nav1.7-targeted therapeutics hinges on rigorous preclinical evaluation using detailed methodologies, such as the whole-cell patch-clamp and in vivo pain models described herein. While clinical translation has proven challenging, the fundamental role of Nav1.7 in pain ensures that it will remain a focus of intensive research and development efforts aimed at creating a new generation of non-opioid pain therapies.

References

- 1. esrf.fr [esrf.fr]

- 2. bio.fsu.edu [bio.fsu.edu]

- 3. resources.amsbio.com [resources.amsbio.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. β1- and β3- voltage-gated sodium channel subunits modulate cell surface expression and glycosylation of Nav1.7 in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Whole-cell patch-clamp recordings (human Nav1.2 and Nav1.7) [bio-protocol.org]

- 8. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nanion.de [nanion.de]

- 13. researchgate.net [researchgate.net]

Disclaimer: As of November 2025, there is no publicly available information regarding a compound specifically designated "Nav1.7-IN-3". This technical guide has been constructed using publicly accessible data for the well-characterized and potent Nav1.7 inhibitor, PF-05089771 , to serve as a representative example fulfilling the user's specified format and content requirements. All data presented herein pertains to PF-05089771.

This document provides an in-depth technical overview intended for researchers, scientists, and drug development professionals. It details the inhibitory potency, experimental protocols, and relevant signaling pathways associated with a selective inhibitor of the voltage-gated sodium channel Nav1.7, a key target in pain signaling.

Quantitative Data Summary

The inhibitory potency of PF-05089771 has been determined across various species and against a panel of other voltage-gated sodium channel subtypes, demonstrating its high potency and selectivity for Nav1.7.

| Target | Species | IC50 (nM) | Assay Type |

| Nav1.7 | Human | 11 | Electrophysiology |

| Nav1.7 | Mouse | 8 | Electrophysiology |

| Nav1.7 | Rat | 171 | Electrophysiology |

| Nav1.1 | Human | 850 | Electrophysiology |

| Nav1.2 | Human | 110 | Electrophysiology |

| Nav1.3 | Human | 11,000 | Electrophysiology |

| Nav1.4 | Human | 10,000 | Electrophysiology |

| Nav1.5 | Human | 25,000 | Electrophysiology |

| Nav1.6 | Human | 160 | Electrophysiology |

Table 1: IC50 values of PF-05089771 for Nav1.7 and other Nav channel subtypes. Data compiled from publicly available sources.

Experimental Protocols

The following protocols are representative of the methodologies used to characterize the potency and selectivity of Nav1.7 inhibitors like PF-05089771.

Cell Line Maintenance and Transfection

Human Embryonic Kidney (HEK293) cells are a commonly used host for the heterologous expression of Nav1.7 channels.

-

Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Stable Transfection: For consistent expression, HEK293 cells are stably transfected with a mammalian expression vector containing the full-length cDNA of the human Nav1.7 α-subunit (SCN9A). Transfected cells are selected and maintained using an appropriate selection antibiotic.

Whole-Cell Patch-Clamp Electrophysiology

Automated patch-clamp systems are frequently employed for high-throughput screening and detailed characterization of ion channel modulators.

Solutions:

-

Extracellular (External) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. The pH is adjusted to 7.4 with NaOH.

-

Intracellular (Internal) Solution (in mM): 105 CsF, 35 NaCl, 10 EGTA, 10 HEPES, 2 MgCl2. The pH is adjusted to 7.2 with CsOH.

Recording Protocol for IC50 Determination:

-

Cell Plating: HEK293 cells stably expressing Nav1.7 are plated onto the appropriate substrate for the automated patch-clamp system.

-

Whole-Cell Configuration: The system establishes a whole-cell patch-clamp configuration.

-

Voltage Protocol: To determine the IC50 value, a specific voltage protocol is applied. A typical protocol involves:

-

A holding potential of -120 mV.

-

A depolarizing step to 0 mV for 20 ms to elicit a peak inward sodium current.

-

This protocol is repeated at a set frequency (e.g., 0.1 Hz).

-

-

Compound Application: A baseline current is established, after which increasing concentrations of the test compound (e.g., PF-05089771) are perfused over the cells.

-

Data Analysis: The peak inward current at each concentration is measured and normalized to the baseline current. The resulting concentration-response curve is fitted with a Hill equation to determine the IC50 value.

Visualizations

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 value of a Nav1.7 inhibitor.

Nav1.7 Signaling Pathway in Nociception

Caption: Role of Nav1.7 in the pain signaling pathway and its inhibition.

For Researchers, Scientists, and Drug Development Professionals

Nav1.7-IN-3 has been identified as a selective and orally bioavailable inhibitor of the voltage-gated sodium channel Nav1.7, with a reported half-maximal inhibitory concentration (IC50) of 8 nM. This compound is noted for its potential in pain relief, attributed to its targeted action on Nav1.7, a channel genetically validated as a critical mediator of pain signals in humans. Furthermore, reports suggest that this compound has limited penetration of the central nervous system (CNS), a desirable characteristic for peripherally acting analgesics aiming to minimize central side effects.

In Silico and Preclinical Data Summary

While specific pharmacokinetic parameters for this compound remain proprietary or unpublished, the general profile of a selective, orally bioavailable Nav1.7 inhibitor with limited CNS penetration suggests a molecule designed to target peripheral pain pathways. The low nanomolar IC50 value indicates high potency at its intended target.

Experimental Protocols: A General Overview

In the absence of specific published methods for this compound, this section outlines the standard experimental protocols typically employed in the preclinical evaluation of oral bioavailability and pharmacokinetics for a compound of this nature.

In Vitro Metabolic Stability Assessment

-

Objective: To assess the compound's stability in the presence of liver microsomes or hepatocytes to predict its metabolic clearance in vivo.

-

Typical Protocol:

-

Incubate this compound at a known concentration (e.g., 1 µM) with liver microsomes (from species such as human, rat, mouse, dog) or cryopreserved hepatocytes.

-

The reaction mixture includes a cofactor, NADPH, to initiate metabolic processes.

-

Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reaction is quenched with a solvent like acetonitrile.

-

The concentration of the remaining parent compound is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.

-

Caco-2 Permeability Assay

-

Objective: To predict the intestinal absorption of an orally administered drug.

-

Typical Protocol:

-

Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, are cultured on a semi-permeable membrane in a transwell plate.

-

This compound is added to the apical (AP) side of the monolayer.

-

Samples are collected from the basolateral (BL) side at various time points to measure the amount of compound that has crossed the monolayer.

-

The experiment is also performed in the reverse direction (BL to AP) to assess active efflux.

-

The apparent permeability coefficient (Papp) is calculated. A high Papp value is indicative of good potential for oral absorption.

-

In Vivo Pharmacokinetic Study

-

Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in an animal model (e.g., rat, mouse).

-

Typical Protocol:

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are fasted overnight before dosing.

-

Dosing:

-

Oral (PO): A formulation of this compound (e.g., in a vehicle like 0.5% methylcellulose) is administered via oral gavage at a specific dose (e.g., 5 or 10 mg/kg).

-

Intravenous (IV): A solution of this compound is administered via a tail vein or other suitable vein at a lower dose (e.g., 1 or 2 mg/kg).

-

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Blood samples are centrifuged to separate plasma.

-

Bioanalysis: The concentration of this compound in plasma samples is determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters including:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure.

-

t½ (Half-life): The time it takes for the plasma concentration to decrease by half.

-

CL (Clearance): The volume of plasma cleared of the drug per unit time.

-

Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

-

F% (Oral Bioavailability): Calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

-

-

Visualizing the Drug Development Workflow

The following diagram illustrates a generalized workflow for the preclinical pharmacokinetic evaluation of a novel compound like this compound.

Caption: Generalized workflow for preclinical pharmacokinetic evaluation.

The Nav1.7 Signaling Pathway in Nociception

Nav1.7 plays a crucial role in the transmission of pain signals. The following diagram illustrates its position in the nociceptive signaling pathway.

Caption: Role of Nav1.7 in the nociceptive signaling pathway.

Disclaimer: There is no publicly available scientific literature or data for a compound specifically designated "Nav1.7-IN-3". This guide provides a comprehensive overview of the principles and challenges related to achieving limited central nervous system (CNS) penetration for the broader class of Nav1.7 inhibitors, a critical goal in the development of novel analgesics.

Introduction to Nav1.7 and the Rationale for Peripheral Restriction

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a pivotal player in pain signaling.[1][2][3] Its high expression in peripheral nociceptive (pain-sensing) neurons makes it a highly validated target for the development of new pain therapeutics.[4][5][6][7] A key strategy in the clinical development of Nav1.7 inhibitors is to limit their penetration into the central nervous system. This approach aims to minimize potential on-target CNS side effects, such as the loss of smell (anosmia), due to Nav1.7 expression in olfactory sensory neurons.[1] Furthermore, avoiding the CNS reduces the risk of off-target interactions with other sodium channel subtypes (e.g., Nav1.1, Nav1.2, Nav1.3) that are abundant in the brain and could lead to severe adverse effects.[1]

Quantitative Assessment of CNS Penetration

The ability of a compound to cross the blood-brain barrier (BBB) is quantified through several pharmacokinetic parameters. The primary goal for a peripherally restricted Nav1.7 inhibitor is to achieve a low unbound brain-to-unbound plasma concentration ratio (Kp,uu), which signifies that the free drug concentration in the brain is significantly lower than in the systemic circulation.

Table 1: Key Pharmacokinetic Parameters for Assessing CNS Penetration of Hypothetical Nav1.7 Inhibitors

| Parameter | Compound with High CNS Penetration | Compound with Limited CNS Penetration | Desired Profile for Peripheral Restriction |

| Plasma Protein Binding (%) | 96 | 99.5 | High |

| Brain Tissue Binding (%) | 92 | 98 | High |

| Unbound Fraction in Plasma (fu,plasma) | 0.04 | 0.005 | Low |

| Unbound Fraction in Brain (fu,brain) | 0.08 | 0.02 | Low |

| Total Brain-to-Plasma Ratio (Kp) | 1.2 | 0.05 | Low (< 0.3) |

| Unbound Brain-to-Unbound Plasma Ratio (Kp,uu) | 2.4 | 0.1 | Very Low (< 0.2) |

| P-glycoprotein (P-gp) Efflux Ratio | 1.1 | > 4.0 | High (> 2.0) |

Detailed Experimental Protocols

A combination of in vitro and in vivo studies is essential to characterize the CNS penetration profile of a potential drug candidate.

In Vitro Methodologies

-

Cellular Permeability and Efflux Assessment:

-

Protocol: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-glycoprotein) are cultured on semi-permeable filter plates to form a polarized monolayer. The test compound is applied to either the apical (blood-facing) or basolateral (brain-facing) side. Samples are taken from the receiving chamber at various time points and analyzed by liquid chromatography-mass spectrometry (LC-MS).

-

Data Interpretation: The apparent permeability (Papp) is calculated for both directions. A high efflux ratio (Papp(B-A) / Papp(A-B) > 2) indicates that the compound is a substrate for P-glycoprotein and is actively transported out of cells, a desirable characteristic for limiting CNS penetration.

-

-

Brain and Plasma Protein Binding:

-

Protocol: Equilibrium dialysis is performed by placing plasma or brain homogenate containing the test compound on one side of a semi-permeable membrane and a buffer solution on the other. The system is incubated until equilibrium is reached. The concentrations in both chambers are then measured by LC-MS to determine the fraction of unbound drug.

-

In Vivo Methodologies

-

Rodent Pharmacokinetic Analysis:

-

Protocol: The candidate compound is administered to rats or mice. At designated time points, blood and brain tissue are collected. Plasma is isolated, and brain tissue is homogenized. Drug concentrations in both matrices are determined by LC-MS.

-

Data Interpretation: This allows for the calculation of the total brain-to-plasma ratio (Kp).

-

-

Brain Microdialysis:

-

Protocol: To directly measure the unbound drug concentration in the brain's extracellular fluid, a microdialysis probe is surgically implanted into a specific brain region of a conscious animal. Following drug administration, the dialysate is collected over time and analyzed by LC-MS. This provides a direct measure of the pharmacologically active concentration at the target site.

-

Data Interpretation: This technique, combined with unbound plasma concentration measurements, allows for the definitive calculation of the Kp,uu.

-

Visualizations of Key Concepts

Diagram 1: The Role of Nav1.7 in Pain Signal Transduction

Caption: Nav1.7 amplifies pain signals in the peripheral nervous system.

Diagram 2: Workflow for Assessing CNS Penetration of a Drug Candidate

Caption: A streamlined workflow for evaluating the CNS penetration of drug candidates.

Diagram 3: Factors Limiting Drug Penetration Across the Blood-Brain Barrier

Caption: Mechanisms restricting drug entry into the central nervous system.

References

- 1. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. NaV1.7 mRNA and protein expression in putative projection neurons of the human spinal dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The NaV1.7 Channel Subtype as an Antinociceptive Target for Spider Toxins in Adult Dorsal Root Ganglia Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sodium voltage-gated channel alpha subunit 9 - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Nav1.7-IN-3, a selective inhibitor of the voltage-gated sodium channel Nav1.7. This document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its use in pain research, and visualizes relevant biological pathways and experimental workflows.

Introduction to Nav1.7 and its Role in Pain

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals.[1][2] It is predominantly expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting painful stimuli.[2][3] Nav1.7 acts as a threshold channel, amplifying small subthreshold depolarizations to initiate action potentials.[3][4] Genetic studies in humans have solidified Nav1.7 as a key pain target; gain-of-function mutations lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain.[1][2][5] This makes selective inhibition of Nav1.7 a promising therapeutic strategy for pain management.[2]

This compound: A Selective Inhibitor

This compound (also referred to as compound 5 in initial discovery literature) is a potent and selective, orally bioavailable N-linked arylsulfonamide inhibitor of Nav1.7.[5] Its development was aimed at achieving high selectivity over other sodium channel isoforms, particularly Nav1.5, to minimize cardiovascular side effects.[5]

Mechanism of Action

This compound exerts its analgesic effects by selectively binding to the Nav1.7 channel and inhibiting the influx of sodium ions. This action dampens the excitability of nociceptive neurons, thereby reducing the propagation of pain signals.

Quantitative Data

The following tables summarize the key quantitative data for this compound, compiled from available literature.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC50 (nM) | Species | Assay Type | Reference |

| Nav1.7 | 8 | Human | Electrophysiology | [5] |

| Nav1.5 | >10,000 | Human | Electrophysiology | [5] |

Note: A comprehensive selectivity profile against other Nav channel isoforms is not publicly available in the reviewed literature.

Table 2: In Vivo Efficacy of this compound

| Pain Model | Species | Administration Route | Dose (mg/kg) | Efficacy | Reference |

| Rodent Pain Model | Rodent | Oral | 30 | Behavioral efficacy observed | [5] |

| Mouse Itch Model | Mouse | Oral | 30 | Efficacy observed | [5] |

Table 3: Physicochemical and Pharmacokinetic Properties of this compound

| Property | Value | Species | Method | Reference |

| Oral Bioavailability | Yes | Not Specified | Not Specified | [5] |

| CNS Penetration | Limited | Not Specified | Not Specified | [5] |

Note: Detailed pharmacokinetic parameters such as half-life, Cmax, and clearance are not publicly available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound in pain research.

In Vitro Electrophysiology Assay for Nav1.7 Inhibition

This protocol is a generalized procedure for assessing the inhibitory activity of compounds on Nav1.7 channels expressed in a heterologous system.

Objective: To determine the IC50 value of this compound for the human Nav1.7 channel.

Materials:

-

HEK293 cells stably expressing human Nav1.7.

-

Patch-clamp rig with amplifier and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

-

Internal solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.

-

External solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4 with NaOH.

-

This compound stock solution (e.g., 10 mM in DMSO).

Procedure:

-

Culture HEK293-hNav1.7 cells to 50-80% confluency.

-

Prepare fresh internal and external solutions on the day of the experiment.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Hold the cell at a holding potential of -120 mV.

-

Elicit Nav1.7 currents using a voltage step protocol (e.g., a 50 ms depolarization to 0 mV).

-

Record baseline currents in the external solution.

-

Prepare serial dilutions of this compound in the external solution.

-

Perfuse the cell with increasing concentrations of this compound, allowing for equilibration at each concentration.

-

Record the peak inward current at each concentration.

-

After the highest concentration, wash out the compound with the external solution to check for reversibility.

-

Analyze the data by normalizing the peak current at each concentration to the baseline current and fitting the concentration-response data to a Hill equation to determine the IC50.

Formalin-Induced Paw Licking Test in Mice

This model assesses nociceptive behavior in response to a chemical irritant and is used to evaluate the efficacy of analgesic compounds.

Objective: To assess the analgesic effect of orally administered this compound on inflammatory pain.

Materials:

-

Male C57BL/6 mice (8-10 weeks old).

-

This compound formulation for oral gavage.

-

Vehicle control (e.g., 0.5% methylcellulose in water).

-

5% formalin solution in saline.

-

Observation chambers with a clear floor.

-

Video recording equipment.

Procedure:

-

Acclimate mice to the observation chambers for at least 30 minutes before testing.

-

Administer this compound (e.g., 30 mg/kg) or vehicle orally via gavage.

-

After a predetermined pretreatment time (e.g., 60 minutes), inject 20 µL of 5% formalin into the plantar surface of the right hind paw.

-

Immediately place the mouse back into the observation chamber and start video recording.

-

Record the cumulative time the animal spends licking or biting the injected paw for two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).

-

Analyze the data by comparing the licking/biting time between the this compound treated group and the vehicle control group for each phase using appropriate statistical tests.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

This surgical model induces a peripheral nerve injury that results in chronic neuropathic pain-like behaviors.

Objective: To evaluate the efficacy of this compound in alleviating mechanical allodynia in a model of neuropathic pain.

Materials:

-

Male Sprague-Dawley rats (200-250 g).

-

Anesthetic (e.g., isoflurane).

-

Surgical instruments.

-

4-0 chromic gut sutures.

-

This compound formulation for oral administration.

-

Vehicle control.

-

Von Frey filaments for assessing mechanical sensitivity.

Procedure:

-

Anesthetize the rat.

-

Make an incision on the lateral side of the thigh to expose the sciatic nerve.

-

Loosely tie four chromic gut ligatures around the sciatic nerve with about 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction but not arrest epineural blood flow.

-

Close the muscle and skin layers with sutures.

-

Allow the animals to recover for 7-14 days to develop neuropathic pain behaviors.

-

Measure the baseline mechanical withdrawal threshold using von Frey filaments before drug administration.

-

Administer this compound or vehicle orally.

-

Measure the mechanical withdrawal threshold at various time points after drug administration (e.g., 1, 2, 4, and 6 hours).

-

Analyze the data by comparing the changes in withdrawal threshold from baseline between the treated and control groups.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to Nav1.7 function and experimental design.

Caption: Nav1.7 Signaling Pathway in Nociception.

Caption: General In Vivo Experimental Workflow.

Caption: In Vitro Electrophysiology Workflow.

References

- 1. Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nav1.7 Inhibitors: Potential Effective Therapy for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. burningfeet.org [burningfeet.org]

- 5. Discovery of selective, orally bioavailable, N-linked arylsulfonamide Nav1.7 inhibitors with pain efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Role of Nav1.7 in Different Pain States

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, has emerged as a critical player in the pathophysiology of pain. Its preferential expression in peripheral nociceptive and sympathetic neurons positions it as a key regulator of neuronal excitability.[1][2] Human genetic studies have provided unequivocal validation of Nav1.7 as a high-value analgesic target: gain-of-function (GoF) mutations are linked to debilitating inherited pain syndromes, while loss-of-function (LoF) mutations result in a congenital insensitivity to pain (CIP).[3][4] This channel acts as a threshold channel, amplifying small subthreshold depolarizations at nerve endings to initiate action potentials.[5][6] This guide provides a comprehensive technical overview of the role of Nav1.7 across different pain modalities—inherited, inflammatory, and neuropathic—supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

The Molecular and Functional Role of Nav1.7 in Nociception

Nav1.7 is a tetrodotoxin-sensitive (TTX-S) sodium channel characterized by slow closed-state inactivation and a slow recovery from inactivation.[6][7] These biophysical properties allow it to generate significant current in response to small, slow depolarizations, such as those produced by noxious stimuli at peripheral nerve terminals.[7][8] This effectively sets the "gain" on nociceptors, making Nav1.7 a crucial element for initiating the action potentials that signal pain.[5] It is robustly expressed in the dorsal root ganglia (DRG), trigeminal ganglia, and sympathetic ganglion neurons.[1] Within the DRG, it is found predominantly in small-diameter sensory neurons, which include both peptidergic (CGRP-positive) and non-peptidergic (IB4-positive) nociceptors.[9]

Nav1.7 in Inherited Pain States: The Channelopathies

Mutations in the SCN9A gene have provided profound insight into the central role of Nav1.7 in human pain perception, creating a spectrum of distinct clinical phenotypes.[2]

Gain-of-Function (GoF) Mutations: The Painful Syndromes

GoF mutations enhance Nav1.7 channel activity, leading to hyperexcitability of nociceptive neurons and severe, spontaneous pain conditions.[10]

-

Inherited Erythromelalgia (IEM): Caused by mutations that typically produce a hyperpolarizing shift in the voltage-dependence of activation and slow deactivation.[7][8] This makes the channel open more easily and stay open longer at near-resting membrane potentials, leading to burning pain in the extremities triggered by mild warmth.[11]

-

Paroxysmal Extreme Pain Disorder (PEPD): Primarily associated with mutations that impair channel inactivation, resulting in persistent sodium currents.[11] This leads to episodes of severe, deep pain in rectal, ocular, and mandibular regions.[12]

-

Small Fiber Neuropathy (SFN): A subset of SFN cases is linked to SCN9A variants that cause abnormal channel gating, enhancing the transmission of pain signals and leading to neuropathic pain and autonomic dysfunction.[12][13]

Loss-of-Function (LoF) Mutations: Congenital Insensitivity to Pain (CIP)

In stark contrast, individuals with homozygous LoF mutations in SCN9A exhibit a complete inability to perceive pain, though other sensory modalities remain largely intact.[14][15] These mutations typically result in a truncated, non-functional channel protein, preventing action potential transmission in nociceptors.[12][16] This rare condition, which underscores the non-redundant role of Nav1.7 in human pain signaling, is often accompanied by anosmia (inability to smell), as Nav1.7 is also essential for signaling in olfactory sensory neurons.[17][18]

Nav1.7 in Inflammatory Pain